molecular formula C7H15NO B2937357 2-Cyclopropyl-1-methoxypropan-2-amine CAS No. 1558338-50-3

2-Cyclopropyl-1-methoxypropan-2-amine

Cat. No.: B2937357
CAS No.: 1558338-50-3
M. Wt: 129.203
InChI Key: QJBUNNFEOHVPKD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-methoxypropan-2-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its cyclopropyl group attached to a methoxypropan-2-amine structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-methoxypropan-2-amine can be achieved through various methods. One common approach involves the transamination of methoxyacetone and isopropylamine using a biocatalyst . This process is optimized through the integration of molecular biology, fermentation, enzymology, and engineering disciplines to overcome kinetic, stability, and thermodynamic constraints. The reaction is typically carried out under vacuum conditions at 50°C, resulting in high yields and enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes are designed to meet economic targets applicable to agrochemical manufacturing. The biocatalytic production method ensures high productivity and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-methoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different functionalized amines .

Scientific Research Applications

2-Cyclopropyl-1-methoxypropan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biocatalytic reactions. It is known to undergo reductive amination, where it is converted into chiral amines and amino alcohols by amine dehydrogenases . These reactions are crucial for the synthesis of optically active molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Cyclopropyl-1-methoxypropan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropyl group with the methoxypropan-2-amine structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-cyclopropyl-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8,5-9-2)6-3-4-6/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBUNNFEOHVPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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